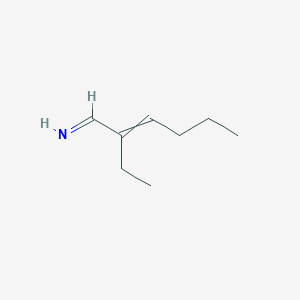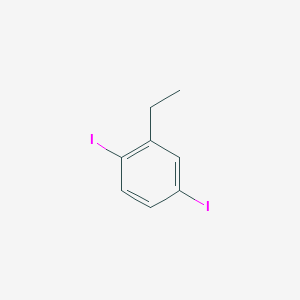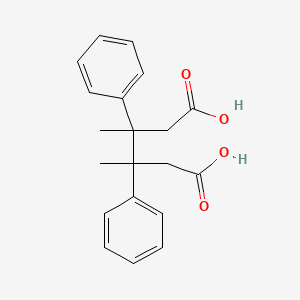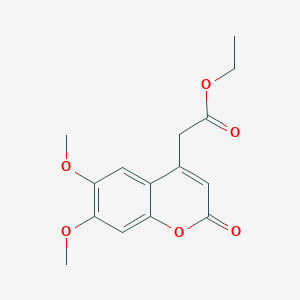![molecular formula C13H18O3S B14383948 4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid CAS No. 90184-27-3](/img/structure/B14383948.png)
4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a 5-(methylsulfanyl)pentyl ether substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid typically involves the following steps:
Preparation of 5-(methylsulfanyl)pentanol: This can be achieved by the reaction of 5-bromopentanol with sodium methylthiolate.
Etherification: The 5-(methylsulfanyl)pentanol is then reacted with 4-hydroxybenzoic acid in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ether linkage.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 4-{[5-(methylsulfanyl)pentyl]oxy}benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid would depend on its specific application. For instance, if used as an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[5-(Methylsulfanyl)pentyl]oxy}benzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.
4-{[5-(Methylsulfanyl)pentyl]oxy}benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
4-{[5-(methylsulfanyl)pentyl]oxy}benzoic acid is unique due to the presence of both a benzoic acid moiety and a 5-(methylsulfanyl)pentyl ether substituent. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90184-27-3 |
|---|---|
Formule moléculaire |
C13H18O3S |
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
4-(5-methylsulfanylpentoxy)benzoic acid |
InChI |
InChI=1S/C13H18O3S/c1-17-10-4-2-3-9-16-12-7-5-11(6-8-12)13(14)15/h5-8H,2-4,9-10H2,1H3,(H,14,15) |
Clé InChI |
PPLVWLVGBNFPKB-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCOC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-1-[4-(tetradecyloxy)phenyl]propan-1-one](/img/structure/B14383878.png)



![N-([1,1'-Biphenyl]-3-yl)-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B14383908.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)

![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)


oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)

